molecular formula C7H9N5O B6602721 6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 957719-42-5

6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B6602721
CAS No.: 957719-42-5
M. Wt: 179.18 g/mol
InChI Key: UTZKRUPPJWPUIH-UHFFFAOYSA-N
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Description

6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C7H9N5O and its molecular weight is 179.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one are believed to be Cyclin-dependent kinases (CDKs) . CDKs are a family of enzymes that play a crucial role in cell cycle regulation and proliferation . They are involved in the control of the cell cycle, but are overexpressed or overactive in many cancer cells .

Mode of Action

This compound interacts with its targets, the CDKs, by inhibiting their enzymatic activity . CDK enzymatic regulation requires the binding of catalytic subunits (CDK1–CDK8) with regulatory subunits (cyclin A–cyclin H) to give a fully active complex (CDK-cyclin), which is necessary for phosphorylation of key proteins that regulate the progression through the cell cycle . The compound acts as a CDK inhibitor, disrupting this process and thus inhibiting cell proliferation .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell cycle regulation and proliferation . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to a halt in cell division and proliferation . This can have downstream effects on various cellular processes, including DNA replication, transcription, and protein synthesis .

Pharmacokinetics

Similar compounds have been shown to exhibit good pharmacokinetic properties . These include absorption, distribution, metabolism, and excretion (ADME) properties that contribute to their bioavailability and efficacy

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells that overexpress or have overactive CDKs . This can lead to a reduction in tumor growth and size . In vitro studies have shown that some compounds with similar structures have potent anti-cancer effects, with IC50 values lower than that of standard treatments .

Biochemical Analysis

Biochemical Properties

The 6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one compound has been found to interact with various enzymes and proteins. It has been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby influencing their activities .

Cellular Effects

In terms of cellular effects, this compound has been found to significantly inhibit the growth of various cell lines . It influences cell function by impacting cell signaling pathways and altering gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and its influence on gene expression . It binds to biomolecules such as enzymes, inhibiting or activating them, which in turn leads to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models Additionally, high doses of the compound could potentially lead to toxic or adverse effects .

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors as part of its metabolic processes . These interactions could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . The localization of the compound could potentially affect its activity or function .

Properties

IUPAC Name

6-(aminomethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-12-6-4(3-9-12)7(13)11-5(2-8)10-6/h3H,2,8H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZKRUPPJWPUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.